N,1-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N,1-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S It is characterized by a pyrazole ring substituted with a sulfonamide group and two methyl groups
Mechanism of Action
Target of Action
N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .
Biochemical Analysis
Biochemical Properties
Pyrazole and sulfonamide derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazole-4-sulfonamide derivatives have been shown to exhibit antiproliferative activity against certain cell types
Molecular Mechanism
It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1H-pyrazole, dimethylamine, and sulfonyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Procedure: The 1H-pyrazole is first reacted with dimethylamine to form the intermediate N,N-dimethyl-1H-pyrazole. This intermediate is then treated with sulfonyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,1-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1H-pyrazole-1-sulfonamide: Similar in structure but with different substitution patterns.
1-(DiMethylsulfaMoyl)pyrazole: Another sulfonamide derivative with similar chemical properties.
Uniqueness
N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,1-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOYMVEUJFZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN(N=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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